(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthyl group, which is a bicyclic aromatic hydrocarbon, and a sulfonyl amine group, which is a functional group containing sulfur and nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine typically involves the reaction of 4-propoxynaphthalene with a sulfonyl chloride derivative, followed by the introduction of the 2-methylpropylamine group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: React 4-propoxynaphthalene with sulfonyl chloride in the presence of a base.
Step 2: Introduce 2-methylpropylamine to the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyethyl)[(4-propoxynaphthyl)sulfonyl]amine: Similar structure but with a methoxyethyl group instead of a methylpropyl group.
2-(4-Methylsulfonylphenyl)indole derivatives: Compounds with a sulfonyl group attached to an indole ring, known for their antimicrobial and anti-inflammatory activities.
Uniqueness
(2-Methylpropyl)[(4-propoxynaphthyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H23NO3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-4-11-21-16-9-10-17(15-8-6-5-7-14(15)16)22(19,20)18-12-13(2)3/h5-10,13,18H,4,11-12H2,1-3H3 |
InChI Key |
MBXSGPRINSMZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.